molecular formula C9H10ClF2NO2 B8181450 (S)-3-Amino-3-(3,5-difluorophenyl)propanoic acid hydrochloride

(S)-3-Amino-3-(3,5-difluorophenyl)propanoic acid hydrochloride

Cat. No.: B8181450
M. Wt: 237.63 g/mol
InChI Key: LMZCKEORUPCCDL-QRPNPIFTSA-N
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Description

(S)-3-Amino-3-(3,5-difluorophenyl)propanoic acid hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an amino group, a difluorophenyl group, and a propanoic acid moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-3-(3,5-difluorophenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluorobenzaldehyde and glycine.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 3,5-difluorobenzaldehyde and glycine under basic conditions.

    Reduction: The intermediate is then subjected to reduction using a suitable reducing agent such as sodium borohydride to yield the desired (S)-3-Amino-3-(3,5-difluorophenyl)propanoic acid.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction efficiency.

    Temperature Control: Maintaining optimal temperatures to ensure high yield and purity.

    Purification: Employing advanced purification techniques like recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-3-(3,5-difluorophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(S)-3-Amino-3-(3,5-difluorophenyl)propanoic acid hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-(3,5-difluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Receptors: Interacting with specific receptors or enzymes in biological systems.

    Modulating Pathways: Influencing biochemical pathways to exert its effects.

    Inhibiting Enzymes: Acting as an inhibitor of certain enzymes, thereby affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Difluorophenyl)propionic acid
  • 3,5-Difluorohydrocinnamic acid
  • 3-(4-Bromophenyl)propionic acid

Uniqueness

(S)-3-Amino-3-(3,5-difluorophenyl)propanoic acid hydrochloride is unique due to the presence of both an amino group and a difluorophenyl group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

(3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2.ClH/c10-6-1-5(2-7(11)3-6)8(12)4-9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZCKEORUPCCDL-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C(CC(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1F)F)[C@H](CC(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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